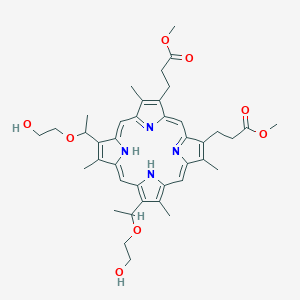![molecular formula C6H6N4 B137202 3H-イミダゾ[4,5-b]ピリジン-2-アミン CAS No. 132898-03-4](/img/structure/B137202.png)
3H-イミダゾ[4,5-b]ピリジン-2-アミン
概要
説明
3H-Imidazo[4,5-b]pyridin-2-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound 3H-Imidazo[4,5-b]pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3H-Imidazo[4,5-b]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Imidazo[4,5-b]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学と治療の可能性
縮合イミダゾピリジンヘテロ環系とプリンとの構造的類似性から、広範な生物学的調査が促されてきました。イミダゾピリジンは、多くの疾患状態において重要な役割を果たしています。GABA A受容体の正の異種アロステリックモジュレーターとしての最初の生物活性は、その薬理学的可能性を示しました。 さらに、プロトンポンプ阻害剤、アロマターゼ阻害剤、NSAIDsとしても研究されています .
癌研究と治療
イミダゾ[4,5-b]ピリジンは、癌細胞の正常な機能に不可欠な細胞経路に影響を与えます。研究者は、癌細胞の増殖、アポトーシス、転移への影響について調査してきました。 これらの化合物は、潜在的な抗癌剤としての可能性を秘めています .
炎症と免疫系の調節
イミダゾピリジンは、免疫系の構成要素に影響を与えることで、抗炎症作用を示します。サイトカイン産生、白血球遊走、炎症性シグナル伝達経路を調節する可能性があります。 研究者は、炎症性疾患の管理におけるその可能性を研究しています .
中枢神経系疾患
イミダゾ[4,5-b]ピリジン骨格は、中枢神経系(CNS)の疾患において関連性があります。それは、CNSの機能に関与する神経伝達物質受容体、イオンチャネル、酵素と相互作用します。 調査は、神経保護、神経変性疾患、気分障害における役割に焦点を当てています .
創薬と開発
研究者は、新しい薬物を設計するためのビルディングブロックとして、イミダゾ[4,5-b]ピリジンを利用しています。その多様なファーマコフォアにより、特定の受容体または酵素を標的にするために改変することができます。 合理的創薬の取り組みは、さまざまな治療適応症に対して強力で選択的な化合物を作り出すことを目指しています .
光電子材料とセンサー
薬理学的用途を超えて、イミダゾ[4,5-b]ピリジンは材料科学で使用されています。その発光特性により、光電子デバイス、センサー、イメージングに役立ちます。 研究者は、蛍光ベースのアッセイやイメージング技術におけるその可能性を研究しています .
これらの用途は、3H-イミダゾ[4,5-b]ピリジン-2-アミンが科学研究においていかに汎用性があり、重要であるかを示しています。 進行中の研究では、この興味深い化合物のさらなる用途が明らかになる可能性があります! 🌟
作用機序
Target of Action
The primary target of 3H-Imidazo[4,5-b]pyridin-2-amine is the Akt1 protein . Akt1 is a serine/threonine kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
3H-Imidazo[4,5-b]pyridin-2-amine acts as an ATP-independent inhibitor of Akt1 . It binds to Akt1 in a manner distinct from ATP-competitive inhibitors . The binding of this compound to Akt1 leads to the occlusion of the ATP binding cleft by a number of hydrophobic residues .
Biochemical Pathways
The compound inhibits the activation of Akt1 and its downstream target, PRAS40 , in vitro . Akt1 is part of the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth. By inhibiting Akt1, the compound can potentially disrupt this pathway and its downstream effects .
Pharmacokinetics
In vivo studies have shown that 3H-Imidazo[4,5-b]pyridin-2-amine is effective at inhibiting the activation of Akt and an additional downstream effector, p70S6 , following oral dosing in mice . This suggests that the compound has good oral bioavailability.
Result of Action
The inhibition of Akt1 and its downstream targets by 3H-Imidazo[4,5-b]pyridin-2-amine can lead to a decrease in cell proliferation and survival, given the role of Akt1 in these processes . .
Safety and Hazards
将来の方向性
The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
生化学分析
Biochemical Properties
3H-Imidazo[4,5-b]pyridin-2-amine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of Akt1, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . The compound’s interaction with Akt1 is distinct from that observed for kinase domain ATP-competitive inhibitors .
Cellular Effects
The compound has been shown to potently inhibit intracellular Akt activation and its downstream target, PRAS40, in vitro . This suggests that 3H-Imidazo[4,5-b]pyridin-2-amine can influence cell function by modulating cell signaling pathways and gene expression. It may also impact cellular metabolism, given Akt’s role in glucose metabolism .
Molecular Mechanism
The molecular mechanism of action of 3H-Imidazo[4,5-b]pyridin-2-amine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, the compound binds to Akt1 in a manner that occludes ATP binding, thereby inhibiting Akt activation . This is distinct from the mechanism observed for kinase domain ATP-competitive inhibitors .
Dosage Effects in Animal Models
In vivo pharmacodynamic and pharmacokinetic studies with similar compounds have shown that they are effective at inhibiting the activation of Akt and an additional downstream effector (p70S6) following oral dosing in mice . Specific studies on the dosage effects of 3H-Imidazo[4,5-b]pyridin-2-amine in animal models are currently lacking.
特性
IUPAC Name |
1H-imidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPVJRJUJJWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157836 | |
| Record name | 3H-Imidazo(4,5-b)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132898-03-4 | |
| Record name | 3H-Imidazo(4,5-b)pyridin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Imidazo(4,5-b)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazo[4,5-b]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3H-IMIDAZO(4,5-B)PYRIDIN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111KPI0HZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the UGT1A1*28 polymorphism in relation to heterocyclic amines like 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine (PhIP)?
A: The UGT1A128 polymorphism can significantly impact an individual's ability to detoxify certain heterocyclic amines, including PhIP. This polymorphism leads to reduced activity of the UDP-glucuronosyltransferase (UGT) 1A1 enzyme. UGT1A1 is crucial for detoxifying N-hydroxy-PhIP, a bioactive metabolite of PhIP, through glucuronidation. [] Individuals with the UGT1A128 polymorphism exhibit decreased N-hydroxy-PhIP glucuronidation activity, potentially increasing their susceptibility to DNA damage from PhIP exposure. []
Q2: How does the structure of 1H-imidazo[4,5-b]pyridin-2-amine derivatives relate to their antihistaminic activity?
A: Research exploring N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines, designed as bioisosteres of the antihistamine astemizole, reveals key structure-activity relationships. [] Replacing the phenyl nucleus in astemizole with a 2-pyridyl ring in these derivatives influences their antihistaminic potency and duration of action. Notably, compound 37, a direct isostere of astemizole, demonstrated significant antihistaminic activity in a rat model, although with a shorter duration of action compared to astemizole. [] These findings highlight the impact of even subtle structural modifications on biological activity within this class of compounds.
Q3: Are there documented examples of 1H-imidazo[4,5-b]pyridin-2-amine derivatives interacting with specific biological targets?
A: Yes, research shows that derivatives of 1H-imidazo[4,5-b]pyridin-2-amine can interact with specific biological targets. For instance, N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5-methyl-1H-imidazo[4,5-b]pyridin-2-amine has been crystallized in complex with E. coli Phosphopantetheine Adenylyltransferase (PPAT/CoaD). [] This suggests potential use of such derivatives as tools for studying enzyme activity or as leads for developing novel enzyme inhibitors.
Q4: Can dietary factors influence the metabolism and potential toxicity of heterocyclic amines like PhIP?
A: Yes, diet plays a significant role in modulating the levels of Phase I and II enzymes responsible for metabolizing heterocyclic amines. [] For example, consuming foods rich in fiber, such as pasta, prunes, and beans, alongside well-cooked meats, can reduce the internal dose of these carcinogens by binding to them in the digestive tract. [] This highlights the potential for dietary interventions to mitigate the risks associated with heterocyclic amine exposure.
Q5: What are the implications of classifying PhIP as a "reasonably anticipated human carcinogen"?
A: The classification of PhIP as a "reasonably anticipated human carcinogen" by the National Toxicology Program (NTP) has significant implications for public health. [] This designation is based on extensive human epidemiology data linking well-done meat consumption, a primary source of PhIP, to increased cancer risk at various sites. [] This underscores the importance of understanding the mechanisms of PhIP carcinogenicity and developing strategies to minimize exposure and mitigate risks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)










![N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-(trideuteriomethyl)acetamide](/img/structure/B137155.png)

